molecular formula C2F4I2 B14618574 1,1,1,2-Tetrafluoro-2,2-diiodoethane CAS No. 57171-63-8

1,1,1,2-Tetrafluoro-2,2-diiodoethane

Cat. No.: B14618574
CAS No.: 57171-63-8
M. Wt: 353.82 g/mol
InChI Key: CJGCSCCKQJWTQF-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrafluoro-2,2-diiodoethane is an organofluorine compound with the molecular formula C2F4I2 It is characterized by the presence of four fluorine atoms and two iodine atoms attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2-Tetrafluoro-2,2-diiodoethane can be synthesized through the reaction of tetrafluoroethylene with iodine. The reaction typically occurs in the gas phase and is facilitated by spectrophotometry at standard conditions (298.15 K) . The reaction can be represented as:

C2F4+I2C2F4I2\text{C}_2\text{F}_4 + \text{I}_2 \rightarrow \text{C}_2\text{F}_4\text{I}_2 C2​F4​+I2​→C2​F4​I2​

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled reaction of tetrafluoroethylene with iodine under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2-Tetrafluoro-2,2-diiodoethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Major Products:

    Substitution Reactions: Depending on the nucleophile used, various substituted tetrafluoroethane derivatives can be formed.

    Reduction Reactions: The primary products are tetrafluoroethylene and iodine.

Scientific Research Applications

1,1,1,2-Tetrafluoro-2,2-diiodoethane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,1,2-tetrafluoro-2,2-diiodoethane involves its ability to undergo substitution and reduction reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For example, in substitution reactions, the iodine atoms are replaced by nucleophiles, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

Uniqueness: 1,1,1,2-Tetrafluoro-2,2-diiodoethane is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

57171-63-8

Molecular Formula

C2F4I2

Molecular Weight

353.82 g/mol

IUPAC Name

1,1,1,2-tetrafluoro-2,2-diiodoethane

InChI

InChI=1S/C2F4I2/c3-1(4,5)2(6,7)8

InChI Key

CJGCSCCKQJWTQF-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(I)I)(F)(F)F

Origin of Product

United States

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